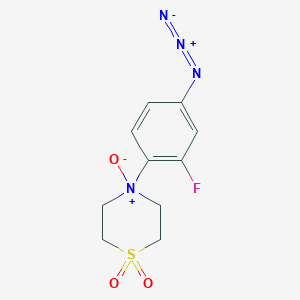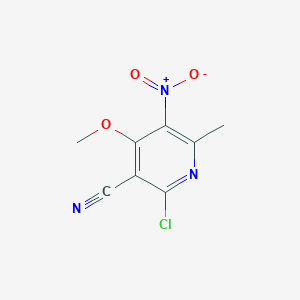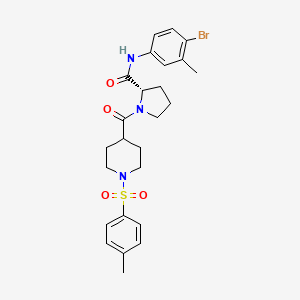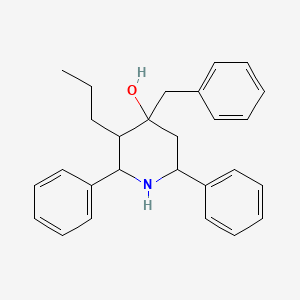
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is a complex organic compound characterized by the presence of an azido group, a fluorine atom, and a thiazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the azido-fluorophenyl precursor. This precursor can be synthesized through the nucleophilic substitution of a fluorine atom on a fluorophenyl compound with an azide ion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azido group or the oxo group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the azido position .
Aplicaciones Científicas De Investigación
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in materials science for developing new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione involves its interaction with molecular targets through its azido and fluorophenyl groups. These interactions can lead to the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-2-fluorophenylmethanol: Shares the azido and fluorophenyl groups but lacks the thiazinane ring and oxo group.
Bis(fluorophenyl azide): Contains fluorophenyl and azido groups but differs in the overall structure and functional groups.
Uniqueness
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is unique due to the combination of its azido, fluorophenyl, and thiazinane ring structures. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
922142-67-4 |
|---|---|
Fórmula molecular |
C10H11FN4O3S |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
4-(4-azido-2-fluorophenyl)-4-oxido-1,4-thiazinan-4-ium 1,1-dioxide |
InChI |
InChI=1S/C10H11FN4O3S/c11-9-7-8(13-14-12)1-2-10(9)15(16)3-5-19(17,18)6-4-15/h1-2,7H,3-6H2 |
Clave InChI |
CITCQLAOHJLOTR-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC[N+]1(C2=C(C=C(C=C2)N=[N+]=[N-])F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)

![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)

![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)

![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
